molecular formula C18H16N2O3S B2716874 (2E,5E)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE CAS No. 359613-89-1

(2E,5E)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2716874
CAS No.: 359613-89-1
M. Wt: 340.4
InChI Key: GBMPYCLZAXOVNI-LFIBNONCSA-N
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Description

(2E,5E)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative intended for research and development purposes. This compound features a benzylidene substituent at the 5-position and a phenylimino group at the 2-position of the core thiazolidin-4-one ring, a structural motif shared with several biologically active analogs . The specific spatial arrangement of its substituents, defined by the (2E,5E) stereochemistry, is critical for its molecular interactions and properties. Thiazolidinone scaffolds are of significant interest in medicinal chemistry research. Structural analogs of this compound, such as those featuring chloro and hydroxy benzylidene groups, have been described in scientific databases . Similarly, other closely related molecules possess an ethoxyphenyl group attached to the ring nitrogen . Researchers investigate these core structures for a range of potential pharmacological activities, though the specific mechanism of action and research applications for this exact compound require further empirical study. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments before use.

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-23-15-10-12(8-9-14(15)21)11-16-17(22)20-18(24-16)19-13-6-4-3-5-7-13/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMPYCLZAXOVNI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has gained attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H11NO3S2
  • Molar Mass : 281.35 g/mol
  • CAS Number : 6322-57-2

The compound features a thiazolidinone ring structure with various substituents that influence its biological activity. The presence of the ethoxy and hydroxy groups on the phenyl ring is significant for its pharmacological properties.

1. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit notable anticancer effects. For instance, various studies have shown that modifications at different positions of the thiazolidinone scaffold can enhance cytotoxicity against cancer cell lines. A review highlighted that thiazolidin-4-one derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways .

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-720Cell cycle arrest
Study CA54925Inhibition of proliferation

2. Antimicrobial Activity

Thiazolidinone derivatives have also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

Table 2: Antimicrobial Efficacy

CompoundMicroorganismMIC (µg/mL)
Compound XStaphylococcus aureus200
Compound YEscherichia coli300
Compound ZCandida albicans400

3. Antidiabetic Activity

Thiazolidinones have been recognized for their potential in managing diabetes. Some derivatives improve insulin sensitivity and glucose uptake in adipose tissues. Recent studies have shown that specific thiazolidinone compounds can effectively reduce hyperglycemia in diabetic animal models by modulating metabolic pathways .

Case Study: Insulin Sensitizing Effect
In a study involving high-carbohydrate diet-induced insulin-resistant mice, thiazolidinone derivatives significantly improved glucose tolerance and reduced plasma triglycerides and cholesterol levels.

The mechanisms underlying the biological activities of thiazolidinones are multifaceted:

  • Anticancer Mechanism : Induction of apoptosis via modulation of apoptotic proteins and inhibition of cell cycle progression.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antidiabetic Mechanism : Activation of PPARγ receptors leading to enhanced glucose uptake and improved lipid profiles.

Scientific Research Applications

Biological Properties

Thiazolidinones, including the compound , have been extensively studied for their varied biological activities. Some key areas of interest include:

  • Antimicrobial Activity : Thiazolidinones have demonstrated significant antibacterial and antifungal properties. Research indicates that modifications in the thiazolidinone structure can enhance these activities. For instance, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against various pathogens .
  • Anticancer Potential : Compounds in this class have been evaluated for their anticancer properties against several cancer cell lines. For example, a study highlighted that certain thiazolidinone derivatives exhibited remarkable inhibition ratios against leukemia and CNS cancer cell lines, suggesting their potential as selective anticancer agents .
  • Anti-inflammatory Effects : Thiazolidinones are also recognized for their anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit cyclooxygenase enzymes and reduce inflammation markers in various models .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their chemical structure. Key modifications that enhance activity include:

  • Substituents on the Phenyl Ring : The presence and position of substituents on the phenyl ring can greatly affect the compound's potency. For instance, compounds with methoxy or bromo groups showed increased activity compared to unsubstituted variants .
  • Thiazolidine Ring Modifications : Alterations at positions 2, 3, and 5 of the thiazolidine ring can lead to improved biological profiles. This flexibility allows for the design of compounds tailored for specific therapeutic targets .

Case Studies

Several studies have documented the efficacy of thiazolidinone derivatives:

  • Anticancer Activity : A derivative of thiazolidinone was tested against a panel of cancer cell lines, showing a significant inhibition percentage (84.19%) against MOLT-4 leukemia cells and 72.11% against SF-295 CNS cancer cells .
  • Antimicrobial Efficacy : Another study reported that thiazolidinone derivatives exhibited potent antibacterial effects against resistant strains of bacteria, indicating their potential as lead compounds in antibiotic development .
  • Anti-inflammatory Mechanisms : Research has shown that certain thiazolidinones can modulate inflammatory pathways effectively, providing insights into their use in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The phenylimino group at position 2 introduces electron-withdrawing character, distinct from thioxo (–S–) or dione groups in other derivatives .

Physicochemical Properties

Table 2: Predicted/Experimental Physicochemical Data

Compound (Ref.) Melting Point (°C) Density (g/cm³) pKa (Predicted) Boiling Point (°C)
Target Compound –* ~8.5–10.5†
434303-28-3 1.43 -2.82 608.3
9e 178–246 (dec.)
340972-37-4

†Estimated based on hydroxyl group acidity.

Key Observations :

  • The hydroxyl group in the target compound likely increases solubility in polar solvents compared to methoxy or nitro analogs.
  • Decomposition temperatures (e.g., 178–246°C for compound 9e ) suggest thermal instability common in thiazolidinones.

Spectroscopic Data

Table 3: NMR and HRMS Signatures

Compound (Ref.) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HRMS (m/z)
Target Compound
9e 3.83 (–OCH₃), 7.70 (CH=) 55.3 (–OCH₃), 168.5 (C=O) 457.1259 [M+H]⁺
536-17-4 264.36 (MW)

Inferences for Target Compound :

  • ¹H-NMR : Ethoxy (–OCH₂CH₃) protons expected at δ 1.3–1.4 (CH₃) and δ 3.5–4.0 (OCH₂). Hydroxyl proton may appear as a broad peak at δ 5–6.
  • ¹³C-NMR : Ethoxy carbons at ~60–70 ppm; carbonyl (C=O) at ~165–170 ppm .

Q & A

Q. How can regioselective functionalization of the thiazolidinone core be achieved for SAR studies?

  • Methodological Answer : Use protecting groups (e.g., tert-butyldimethylsilyl for phenolic -OH) to direct electrophilic substitution at the C5 methylidene position. For C2 modifications, employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) on halogenated precursors. Confirm regiochemistry via 2D NMR and X-ray analysis .

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